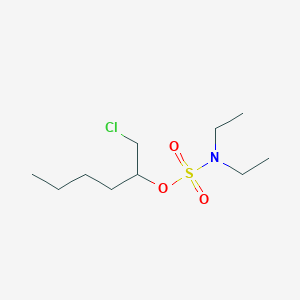
1-Chlorohexan-2-yl diethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorohexan-2-yl diethylsulfamate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloro group attached to a hexane chain and a diethylsulfamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorohexan-2-yl diethylsulfamate typically involves the reaction of 1-chlorohexane with diethylsulfamic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfamate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chlorohexan-2-yl diethylsulfamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro group can lead to the formation of hexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hexanol, hexylamine, and other substituted hexane derivatives.
Oxidation Reactions: Products include sulfonates and other oxidized sulfur-containing compounds.
Reduction Reactions: Products include hexane and its derivatives.
Applications De Recherche Scientifique
1-Chlorohexan-2-yl diethylsulfamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Chlorohexan-2-yl diethylsulfamate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the diethylsulfamate group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorohexane: A simpler alkyl halide with similar reactivity but lacking the sulfamate group.
Hexylamine: An amine derivative with different chemical properties and applications.
Hexanol: An alcohol derivative with distinct reactivity and uses.
Uniqueness
1-Chlorohexan-2-yl diethylsulfamate is unique due to the presence of both a chloro group and a diethylsulfamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93293-19-7 |
|---|---|
Formule moléculaire |
C10H22ClNO3S |
Poids moléculaire |
271.81 g/mol |
Nom IUPAC |
1-chlorohexan-2-yl N,N-diethylsulfamate |
InChI |
InChI=1S/C10H22ClNO3S/c1-4-7-8-10(9-11)15-16(13,14)12(5-2)6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
IFRIPTVBRYHLFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCl)OS(=O)(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)

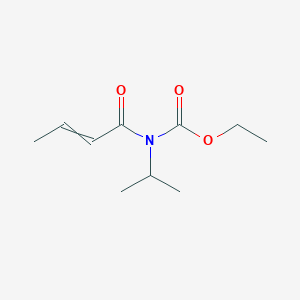
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)

![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
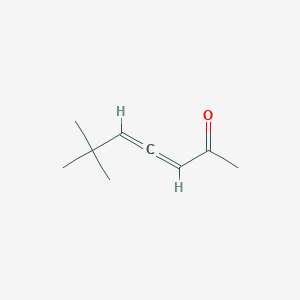
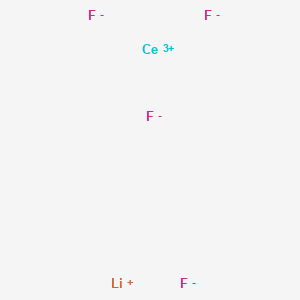
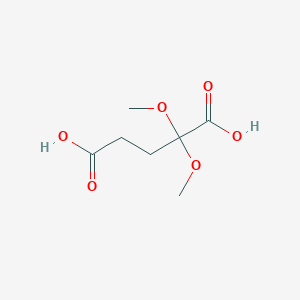

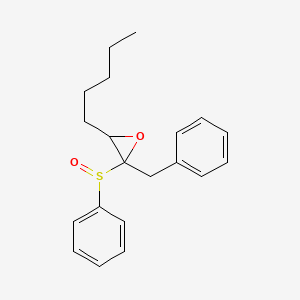
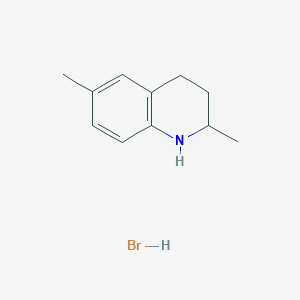
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
